3-Amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-Amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that combines multiple functional groups, including an amino group, a furan ring, a phenyl group, and a thieno[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thieno[2,3-b]pyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and a thiophene derivative under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative of furan and a halogenated thieno[2,3-b]pyridine intermediate.
Amination and carboxamide formation: The amino group and the carboxamide group can be introduced through nucleophilic substitution reactions using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives under oxidative conditions.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas and palladium on carbon, as well as sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has potential as a lead compound for the development of new drugs due to its unique structural features and potential biological activities.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Research: It can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 3-Amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar amino group and heterocyclic core but differ in the specific ring structures and substituents.
Thiophene derivatives: These compounds share the thiophene ring but differ in the other functional groups and substituents.
Uniqueness
3-Amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide is unique due to its combination of multiple functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Biological Activity
3-Amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound belongs to the thienopyridine family, which is known for diverse pharmacological effects including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula: C18H13N3O2S . The compound features a fused ring system comprising a thiophene ring and a pyridine ring, along with an amino group and a furan moiety that contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Key areas of activity include:
- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth. Its mechanism may involve disrupting bacterial cell wall synthesis or membrane integrity.
- Antitumor Activity : Research indicates that derivatives of thienopyridine compounds exhibit antiproliferative effects against various cancer cell lines, suggesting that this compound could also possess similar properties.
- Anti-inflammatory Effects : Some studies have indicated that thienopyridine derivatives can modulate inflammatory pathways, making them candidates for further exploration in anti-inflammatory therapy.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry reported that thienopyridine derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of key enzymes involved in cell wall synthesis .
Antitumor Activity
Research on the antiproliferative effects of pyridine derivatives has shown promising results. For instance, compounds similar to this compound were tested against HeLa and A549 cancer cell lines, revealing IC50 values indicating effective growth inhibition .
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
3-Amino... | HeLa | 0.058 |
3-Amino... | A549 | 0.035 |
Anti-inflammatory Activity
The anti-inflammatory potential of thienopyridine derivatives has been explored through various assays. These compounds were found to reduce pro-inflammatory cytokines in vitro, indicating their role in modulating inflammatory responses .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial efficacy of 3-Amino derivatives.
- Methodology : Disc diffusion method against selected bacterial strains.
- Results : Significant zones of inhibition were observed, suggesting strong antimicrobial properties.
-
Case Study on Antitumor Activity :
- Objective : Assess the antiproliferative effects on breast cancer cell lines.
- Methodology : MTT assay for cell viability.
- Results : Notable reduction in cell viability was recorded at lower concentrations compared to controls.
Properties
Molecular Formula |
C18H13N3O2S |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C18H13N3O2S/c19-15-14-11(13-7-4-8-23-13)9-12(10-5-2-1-3-6-10)21-18(14)24-16(15)17(20)22/h1-9H,19H2,(H2,20,22) |
InChI Key |
BQRFSYULMDQYOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CO4)C(=C(S3)C(=O)N)N |
Origin of Product |
United States |
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